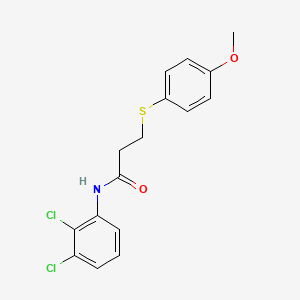

![molecular formula C6H4F3NO2S B3001916 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid CAS No. 1697423-28-1](/img/structure/B3001916.png)

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

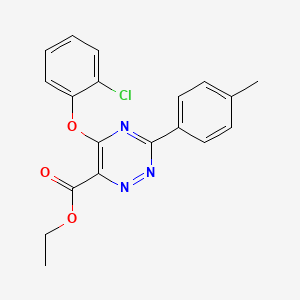

“2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .Molecular Structure Analysis

The molecular structure of “2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been reported .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Molecular Imprinting of Nicotine

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can be used as an acidic functional monomer for molecular imprinting, which is a technique for creating polymer matrices with specific binding sites for a target molecule. In this case, it has been used for imprinting nicotine, potentially useful in creating selective filters or sensors for nicotine detection .

Synthesis of Triazole Derivatives

While not directly related to the exact compound , similar thiazole derivatives have been utilized in the synthesis of triazole compounds. These processes often aim for atom economy and environmental friendliness, which could be applicable to the synthesis of 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid-related compounds .

Intermediate for Agrochemicals

Compounds with trifluoromethyl groups and thiazole rings, like the one mentioned, can serve as intermediates in the synthesis of agrochemicals. For example, they can be used in the production of herbicides such as fluazifop .

4. Green Synthesis of Hantzsch Thiazole Derivatives Thiazole derivatives are often synthesized using green chemistry principles. The compound could potentially be used in a similar manner to create Hantzsch thiazole derivatives, which are important in various chemical syntheses .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. Although the specific compound was not mentioned, it’s plausible that 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid could also be explored for its potential effects on tumor cell lines .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to enhance AMPK phosphorylation by upstream kinase LKB1 and protect the AMPK complex against dephosphorylation by PP2C .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

A compound known as activator-3, which is a 2-[2-(4-(trifluoromethyl) phenylamino)thiazol-4-yl]acetic acid and an amp mimetic, has been shown to display good pharmacokinetic profile in rat blood plasma with minimal brain penetration property .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets .

Safety and Hazards

Zukünftige Richtungen

Thiazoles have been found to have diverse biological activities and have been used in the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid” and similar compounds may have potential applications in the development of new drugs and treatments.

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-2-3(13-5)1-4(11)12/h2H,1H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOMOXXJBRIEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)

![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid](/img/structure/B3001849.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3001852.png)

![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)